molecular formula C14H12N2O2 B255673 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B255673
M. Wt: 240.26 g/mol
InChI Key: UYBVPYFAXHSIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic organic compound with a wide range of applications in scientific research. This compound has attracted considerable attention due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee is not fully elucidated. However, studies have shown that 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives exert their biological activity through various mechanisms, including inhibition of enzymatic activity, modulation of cell signaling pathways, and interaction with DNA.
Biochemical and Physiological Effects
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. Moreover, 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to modulate the expression of various genes involved in cancer progression, inflammation, and bacterial infection.

Advantages and Limitations for Lab Experiments

Quinazolinone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee has some limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

For 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee research include the development of new synthetic methods, the identification of new biological targets, and the optimization of pharmacokinetic properties. Moreover, the development of 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved selectivity and potency is also a promising direction for future research.
Conclusion
In conclusion, 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee is a versatile compound with a wide range of applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee have been discussed in this paper. Quinazolinone has great potential for future research in various fields, and further studies are needed to fully elucidate its biological activity and therapeutic potential.

Synthesis Methods

Quinazolinone can be synthesized through different methods, including the Povarov reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Povarov reaction is the most commonly used method for the synthesis of 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee. This method involves the reaction of an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst. The Bischler-Napieralski reaction involves the reaction of an aniline and a ketone in the presence of a strong acid catalyst. The Skraup reaction involves the reaction of an aniline, a glycol, and an oxidant in the presence of a strong acid catalyst.

Scientific Research Applications

Quinazolinone has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Studies have shown that 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Quinazolinone derivatives have also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-bacterial activity against a wide range of bacterial strains.

properties

Product Name

2-(4-Hydroxy-phenyl)-2,3-dihydro-1H-quinazolin-4-one

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H12N2O2/c17-10-7-5-9(6-8-10)13-15-12-4-2-1-3-11(12)14(18)16-13/h1-8,13,15,17H,(H,16,18)

InChI Key

UYBVPYFAXHSIPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)O

solubility

29.2 [ug/mL]

Origin of Product

United States

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